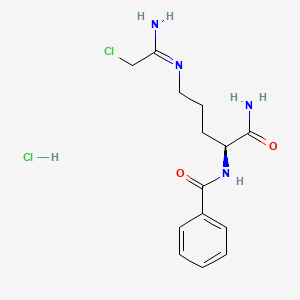

Chlorhydrate de Cl-amidine

Vue d'ensemble

Description

Le chloramidinedihydrochlorure est un inhibiteur puissant et actif par voie orale des peptidylarginine déiminases (PAD), un groupe d'enzymes dépendantes du calcium qui jouent des rôles essentiels dans diverses pathologies, notamment les maladies auto-immunes, les maladies neurodégénératives et le cancer . Le composé est connu pour sa capacité à induire l'apoptose dans les cellules cancéreuses et à réguler l'expression du microARN-16, conduisant à l'arrêt du cycle cellulaire .

Applications De Recherche Scientifique

Cl-amidine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of heterocyclic compounds and functional materials.

Medicine: Explored for its potential in treating autoimmune diseases, neurodegenerative diseases, and cancer.

Safety and Hazards

Mécanisme D'action

Target of Action

Cl-amidine hydrochloride is an orally active inhibitor of peptidylarginine deiminases (PADs), specifically PAD1, PAD3, and PAD4 . These enzymes are calcium-dependent and play critical roles in various pathologies, including autoimmune and neurodegenerative diseases, as well as cancer .

Mode of Action

Cl-amidine hydrochloride interacts with its targets (PAD1, PAD3, and PAD4) by irreversibly inhibiting them . It does this by covalent modification of Cys645 at the active site of the PAD enzyme . The IC50 values for PAD1, PAD3, and PAD4 are 0.8 μM, 6.2 μM, and 5.9 μM respectively .

Biochemical Pathways

The inhibition of PADs by Cl-amidine hydrochloride affects several biochemical pathways. It prevents histone 3 citrullination and neutrophil extracellular trap formation . Additionally, it induces the expression of microRNA (miR)-16, which leads to cell cycle arrest .

Result of Action

The action of Cl-amidine hydrochloride results in several molecular and cellular effects. It induces apoptosis in cancer cells . It also causes cell cycle arrest through the induction of miR-16 . In a murine sepsis model, it was found to improve survival .

Action Environment

The action of Cl-amidine hydrochloride can be influenced by environmental factors. For instance, it has been shown to be less hydrophobic when encapsulated in Poly(3-hydroxybutyrate) microspheres, leading to a lower amount of protein adsorption on their surface This could potentially affect its interaction with targets and overall efficacy

Analyse Biochimique

Biochemical Properties

Cl-amidine hydrochloride is an irreversible inhibitor of PADs, with IC50 values of 0.8 μM, 6.2 μM, and 5.9 μM for PAD1, PAD3, and PAD4, respectively . PADs are a group of calcium-dependent enzymes that play critical roles in various biological processes, including gene regulation, cell differentiation, and apoptosis .

Cellular Effects

Cl-amidine hydrochloride has been shown to induce apoptosis in cancer cells . It has also been reported to induce microRNA (miR)-16, leading to cell cycle arrest . In addition, Cl-amidine hydrochloride can prevent histone 3 citrullination and neutrophil extracellular trap formation .

Molecular Mechanism

The molecular mechanism of Cl-amidine hydrochloride involves its binding to PADs, leading to their irreversible inhibition . By inhibiting this process, Cl-amidine hydrochloride can affect various cellular functions, including gene expression and cell signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, Cl-amidine hydrochloride has been shown to have a sustained effect over time . There was a burst release of 50% Cl-amidine in the first 24 hours and a zero-order release from that point up to 16 days, at which time point 93% of the drug had been released .

Dosage Effects in Animal Models

In animal models, Cl-amidine hydrochloride has been shown to improve survival in a murine sepsis model . It also decreases the citrulline content in serum and joints and reduces the development of IgG autoantibodies in a mouse model of collagen-induced arthritis in a dose-dependent manner .

Metabolic Pathways

Given its role as a PAD inhibitor, it likely interacts with metabolic pathways involving protein arginine methylation .

Transport and Distribution

Its ability to inhibit PADs suggests that it can permeate cell membranes and interact with intracellular proteins .

Subcellular Localization

Given its role as a PAD inhibitor, it is likely to be found wherever PAD enzymes are localized, which includes the cytoplasm and nucleus .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chloramidinedihydrochlorure implique généralement la réaction d'une amidine halogénée avec de l'acide chlorhydrique. Une méthode courante implique l'utilisation d'ester de polyphosphate d'éthyle (PPE) pour promouvoir la cyclodéshydratation des N-aryl-N'-acylalkylènediamines . Cette méthode est efficace et donne de grandes quantités du produit souhaité en un temps de réaction court.

Méthodes de production industrielle : La production industrielle du chloramidinedihydrochlorure implique souvent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'encapsulation du chloramidinedihydrochlorure dans des microsphères de poly(3-hydroxybutyrate) a été explorée pour des applications de libération contrôlée .

Analyse Des Réactions Chimiques

Types de réactions : Le chloramidinedihydrochlorure subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le chloramidinedihydrochlorure.

Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des réactifs halogénés et des catalyseurs comme le palladium sur charbon sont couramment employés.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que les réactions de substitution peuvent produire une gamme d'amides substituées .

4. Applications de recherche scientifique

Le chloramidinedihydrochlorure a une large gamme d'applications de recherche scientifique, notamment :

Médecine : Exploité pour son potentiel dans le traitement des maladies auto-immunes, des maladies neurodégénératives et du cancer.

5. Mécanisme d'action

Le chloramidinedihydrochlorure exerce ses effets en inhibant irréversiblement les enzymes PAD par modification covalente du résidu cystéine du site actif Le composé induit également l'expression du microARN-16, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses . De plus, il a été démontré que le chloramidinedihydrochlorure supprime le stress oxydatif et les dommages à l'ADN, contribuant à ses propriétés anti-inflammatoires et anticancéreuses .

Composés similaires :

D-Chloramidinedihydrochlorure : Un stéréoisomère du chloramidinedihydrochlorure avec des effets inhibiteurs similaires sur les enzymes PAD.

Chloramidinedihydrochlorure TFA : Une forme de sel d'acide trifluoroacétique du chloramidinedihydrochlorure avec une activité biologique comparable.

Unicité : Le chloramidinedihydrochlorure est unique en raison de sa forte puissance et de sa sélectivité pour les enzymes PAD, ainsi que de sa capacité à induire l'apoptose et à réguler l'expression des gènes par le biais du microARN-16 . Son encapsulation dans des microsphères de poly(3-hydroxybutyrate) pour une libération contrôlée améliore encore son potentiel thérapeutique .

Comparaison Avec Des Composés Similaires

D-Cl-amidine hydrochloride: A stereoisomer of Cl-amidine hydrochloride with similar inhibitory effects on PAD enzymes.

Cl-amidine TFA: A trifluoroacetic acid salt form of Cl-amidine with comparable biological activity.

Uniqueness: Cl-amidine hydrochloride is unique due to its high potency and selectivity for PAD enzymes, as well as its ability to induce apoptosis and regulate gene expression through microRNA-16 . Its encapsulation in poly(3-hydroxybutyrate) microspheres for controlled release further enhances its therapeutic potential .

Propriétés

IUPAC Name |

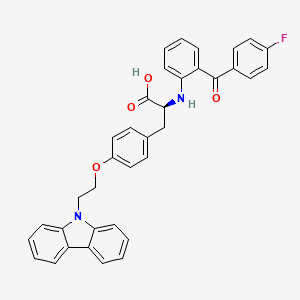

N-[(2S)-1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN4O2.ClH/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFMEGSAOZAJIV-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-26-8 | |

| Record name | Benzamide, N-[(1S)-1-(aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-5-(2-chloroethanimidamido)-2-(phenylformamido)pentanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

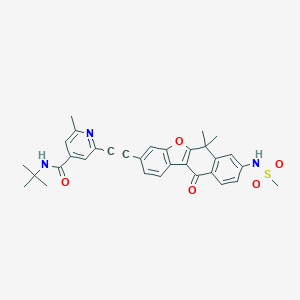

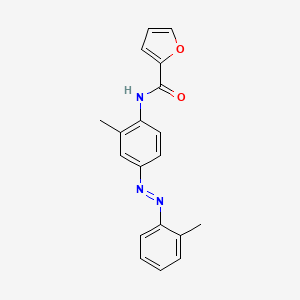

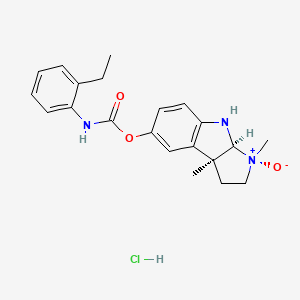

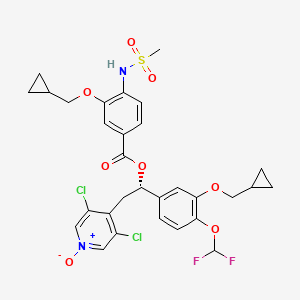

Feasible Synthetic Routes

Q1: How does Cl-amidine hydrochloride interact with its target and what are the downstream effects on cardiac fibrosis?

A1: Cl-amidine hydrochloride acts as an inhibitor of peptidyl arginine deiminases (PADs). While the specific PAD targeted in the study is not explicitly mentioned, the research demonstrates that inhibiting PAD activity with Cl-amidine hydrochloride leads to several downstream effects that mitigate cardiac fibrosis:

- Reduced Fibrosis: Cl-amidine treatment significantly reduced the amount of fibrosis in the heart tissue of mice subjected to angiotensin II-induced cardiac hypertrophy. []

- Improved Cardiac Function: The treatment led to a decrease in the heart/body ratio and left ventricular posterior wall diastole, indicating improved heart function. []

- Normalization of Protein Expression: Proteomics analysis revealed that Cl-amidine treatment helped normalize the expression of proteins involved in fibrosis (e.g., periostin), cytoskeleton organization (e.g., transgelin), and remodeling (e.g., myosin light chain, carbonic anhydrase). []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine](/img/structure/B606634.png)